molecular formula C19H21NO3 B1196794 Lethidrone

Lethidrone

Cat. No. B1196794
M. Wt: 311.4 g/mol
InChI Key: UIQMVEYFGZJHCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nalline is a DEA Schedule III controlled substance. Substances in the DEA Schedule III have a potential for abuse less than substances in Schedules I or II and abuse may lead to moderate or low physical dependence or high psychological dependence.
A narcotic antagonist with some agonist properties. It is an antagonist at mu opioid receptors and an agonist at kappa opioid receptors. Given alone it produces a broad spectrum of unpleasant effects and it is considered to be clinically obsolete.

Scientific Research Applications

1. Endometriosis Treatment Research

Lethidrone, specifically letrozole, has been studied for its effects on apoptosis and cell proliferation in epithelial endometrial cells from patients with endometriosis. A study by Meresman et al. (2005) found that letrozole enhanced apoptosis in these cells, indicating a potential role for letrozole in treating endometriosis (Meresman et al., 2005).

2. Breast Cancer Research

In the realm of breast cancer, a study by Geisler et al. (2008) demonstrated that letrozole was superior to anastrozole in suppressing estrogen levels in breast cancer tissue and plasma. This suggests that letrozole might be more effective in certain cases of breast cancer treatment (Geisler et al., 2008).

3. Phronetic Social Science in Theory and Practice

While not directly related to the chemical properties of lethidrone, Gimbel (2013) discusses the application of phronetic social science, which includes practical wisdom in addressing social problems. This approach can be relevant in understanding the societal impact of medical treatments like lethidrone (Gimbel, 2013).

4. Radiobiology Research

In radiobiology, Takahashi et al. (2004) explored the effects of high-LET radiation on lung cancer cells with different p53 statuses, finding that high-LET radiation induced p53-independent apoptosis. While this study does not directly involve lethidrone, it contributes to the broader understanding of cancer treatments, of which lethidrone is a part (Takahashi et al., 2004).

5. Antifungal Drug Development

Knorre et al. (2009) demonstrated that amiodarone decreases multiple drug resistance in yeast, which could aid in developing antifungal drug mixes. Although amiodarone is different from lethidrone, research on drug resistance is relevant to the broader field of pharmaceuticals, including lethidrone (Knorre et al., 2009).

properties

IUPAC Name

3-prop-2-enyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-2-8-20-9-7-19-12-4-6-15(22)18(19)23-17-14(21)5-3-11(16(17)19)10-13(12)20/h2-6,12-13,15,18,21-22H,1,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQMVEYFGZJHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lethidrone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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